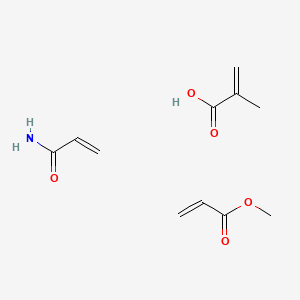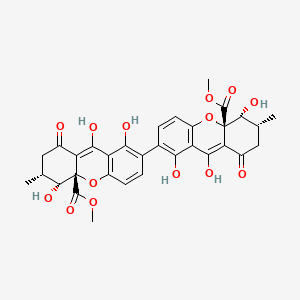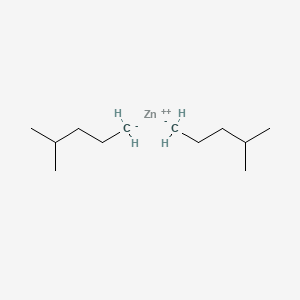
1,4-Benzenedipentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedipentanol is an organic compound with the molecular formula C16H26O2 It is a derivative of benzene, featuring two pentanol groups attached to the benzene ring at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Benzenedipentanol can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method has been optimized to achieve high turnover numbers (TON) and involves a hydrogen-borrowing mechanism .
Industrial Production Methods
Industrial production of this compound typically involves the use of nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of strongly electron-attracting groups and very basic nucleophilic reagents .
化学反応の分析
Types of Reactions
1,4-Benzenedipentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under specific conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted benzene derivatives.
科学的研究の応用
1,4-Benzenedipentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the production of polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism by which 1,4-Benzenedipentanol exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used .
類似化合物との比較
Similar Compounds
1,4-Butanediol: A related compound with similar chemical properties but different applications.
1,4-Benzenedimethanol: Another derivative of benzene with two methanol groups instead of pentanol groups.
1,4-Pentanediol: Similar in structure but with different functional groups and reactivity.
Uniqueness
1,4-Benzenedipentanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chains compared to similar compounds like 1,4-butanediol provide different solubility and reactivity profiles, making it suitable for specialized applications in materials science and organic synthesis .
特性
CAS番号 |
46926-44-7 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
5-[4-(5-hydroxypentyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C16H26O2/c17-13-5-1-3-7-15-9-11-16(12-10-15)8-4-2-6-14-18/h9-12,17-18H,1-8,13-14H2 |
InChIキー |
GCEOZAGJEZCPAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCCCO)CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


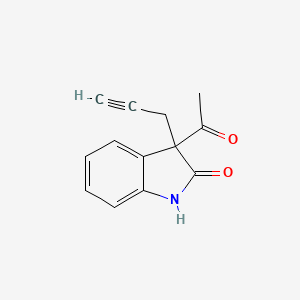
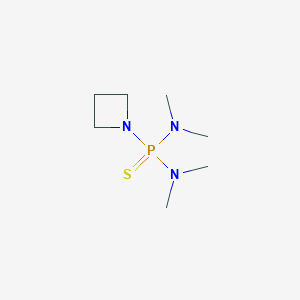

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)

![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
